tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate
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Overview
Description
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate: is a chemical compound with significant potential in various fields of scientific research It is characterized by the presence of a tert-butyl group, an amino group, and a difluoroethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the tert-butyl and difluoroethyl groups. One common synthetic route involves the reaction of 4-amino-1H-pyrazole with tert-butyl chloroformate and 2,2-difluoroethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the difluoroethyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate can be compared with similar compounds such as:
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate: This compound has a similar structure but differs in the position of the difluoroethyl group on the pyrazole ring.
tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate: This compound has a different backbone but shares the difluoroethyl group, making it useful for comparative studies.
Properties
Molecular Formula |
C10H16F2N4O2 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)15-8-6(13)4-14-16(8)5-7(11)12/h4,7H,5,13H2,1-3H3,(H,15,17) |
InChI Key |
LPMODUGEGWZDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1CC(F)F)N |
Origin of Product |
United States |
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